molecular formula C7H6F3NO3S B14062676 3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide

3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B14062676
M. Wt: 241.19 g/mol
InChI Key: GHMFXFLFZJDOBB-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H6F3NO3S. It is a derivative of benzenesulfonamide, featuring a trifluoromethyl group and a hydroxyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor, followed by sulfonamide formation and hydroxylation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties.

Biological Activity

3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • A hydroxyl group (-OH) at the 3-position of the benzene ring.
  • A trifluoromethyl group (-CF₃) at the 2-position.
  • A sulfonamide functional group (-SO₂NH₂).

These structural components contribute to its unique chemical properties, enhancing lipophilicity and biological activity, which are critical for its interaction with biological targets .

The mechanism of action of this compound involves several key interactions:

  • Enhanced Membrane Penetration : The trifluoromethyl group increases the compound's ability to penetrate cell membranes due to its lipophilic nature .
  • Enzyme Inhibition : The sulfonamide moiety allows the compound to form hydrogen bonds with specific enzymes, particularly carbonic anhydrases, which play a crucial role in maintaining pH balance and fluid homeostasis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:

  • Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies:

  • Cell Proliferation Inhibition : In vitro studies have shown that it can inhibit the proliferation of cancer cells, including breast cancer MDA-MB-231 cells. The compound induced apoptosis and enhanced caspase-3 activity, confirming its role as an apoptosis-inducing agent .

Study on Enzyme Inhibition

A study focused on the inhibitory effects of this compound on carbonic anhydrases revealed:

  • IC₅₀ Values : The compound exhibited IC₅₀ values in the low micromolar range, indicating potent inhibition .

Anticancer Research

In a notable study involving breast cancer cells:

  • Caspase Activation : The compound increased caspase-3 activity by 1.33–1.57 times at concentrations around 10 µM, leading to significant morphological changes indicative of apoptosis .

Data Tables

Biological Activity Effect Observed Concentration
Antimicrobial ActivityInhibition of growthVarious strains
Apoptosis InductionIncreased caspase-3 activity10 µM
Enzyme InhibitionIC₅₀ valuesLow micromolar range

Properties

Molecular Formula

C7H6F3NO3S

Molecular Weight

241.19 g/mol

IUPAC Name

3-hydroxy-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)6-4(12)2-1-3-5(6)15(11,13)14/h1-3,12H,(H2,11,13,14)

InChI Key

GHMFXFLFZJDOBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)C(F)(F)F)O

Origin of Product

United States

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